molecular formula C11H18ClN B1181638 ethyl 4-(dip-tolylaMino)benzoate CAS No. 104854-59-3

ethyl 4-(dip-tolylaMino)benzoate

Cat. No.: B1181638
CAS No.: 104854-59-3
InChI Key:
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Description

Ethyl 4-(dip-tolylaMino)benzoate is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a dip-tolylamino group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dip-tolylaMino)benzoate typically involves the esterification of 4-(dip-tolylaMino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors equipped with efficient heating and cooling systems. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dip-tolylaMino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(dip-tolylaMino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-(dip-tolylaMino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(dip-tolylaMino)benzoate can be compared with other similar compounds, such as:

Uniqueness

The presence of the dip-tolylamino group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

104854-59-3

Molecular Formula

C11H18ClN

Molecular Weight

0

Synonyms

ethyl 4-(dip-tolylaMino)benzoate

Origin of Product

United States

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